molecular formula C21H26N2O2 B4971181 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol CAS No. 5925-94-0

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol

Cat. No. B4971181
CAS RN: 5925-94-0
M. Wt: 338.4 g/mol
InChI Key: APANHJUKHGWSMG-UHFFFAOYSA-N
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Description

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol, also known as DMEMPO, is a nitroxide spin-label used in scientific research. It is a stable free radical that is commonly used to study the kinetics and mechanisms of various biological processes. DMEMPO has a unique structure that allows it to interact with different molecules and provide valuable information about their behavior.

Mechanism of Action

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol works by interacting with different molecules and undergoing reversible oxidation and reduction reactions. It can act as a scavenger of reactive oxygen species (ROS) and free radicals, which can cause oxidative damage to cells and tissues. This compound can also act as a redox sensor, providing valuable information about the redox state of different biological systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage by scavenging ROS and free radicals. It can also modulate the activity of different enzymes and proteins, leading to changes in cellular signaling pathways. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol has several advantages for lab experiments. It is a stable free radical that can be easily synthesized and purified. It can be used in a wide range of biological systems, including cells, tissues, and animals. This compound is also relatively inexpensive compared to other spin probes and contrast agents.
However, this compound also has some limitations for lab experiments. It can be toxic at high concentrations and may interfere with some biological processes. This compound can also be difficult to quantify and measure accurately, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol in scientific research. One area of interest is the development of new therapeutics based on the anti-inflammatory and anti-cancer properties of this compound. Another area of interest is the use of this compound as a contrast agent in MRI to study tissue oxygenation and blood flow. Additionally, the development of new spin probes based on the structure of this compound may lead to new insights into the behavior of different biological molecules and systems.

Synthesis Methods

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol can be synthesized through a multi-step process that involves the reaction of 5,6-dimethyl-1H-benzimidazole with 3-ethyl-5-methylphenol and subsequent oxidation with a suitable oxidant. The final product is purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)-2-propanol has a wide range of applications in scientific research. It is commonly used as a spin probe to study the kinetics and mechanisms of various biological processes, such as protein-ligand interactions, enzyme kinetics, and radical reactions. It can also be used as a contrast agent in magnetic resonance imaging (MRI) to study tissue oxygenation and blood flow.

properties

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-17-6-14(2)7-19(10-17)25-12-18(24)11-23-13-22-20-8-15(3)16(4)9-21(20)23/h6-10,13,18,24H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APANHJUKHGWSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(CN2C=NC3=C2C=C(C(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386926
Record name 1-(5,6-Dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5925-94-0
Record name 1-(5,6-Dimethyl-1H-benzimidazol-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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